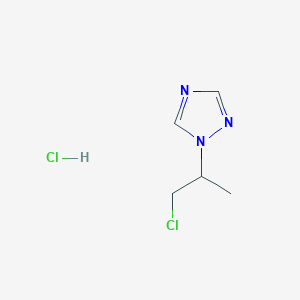

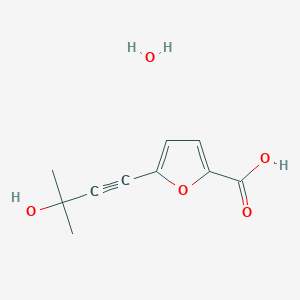

![molecular formula C11H14N4O B3060103 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1707602-40-1](/img/structure/B3060103.png)

3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Vue d'ensemble

Description

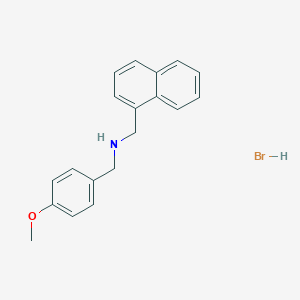

The compound “3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine” is a chemical compound with the formula C11H14N4O .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in several studies. For instance, a study reported the synthesis of a related compound, PF-04447943, which is a selective brain penetrant phosphodiesterase PDE9A inhibitor . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidin-6-amine core with a tetrahydro-2H-pyran-4-yl group attached to it .Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions. For instance, tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Applications De Recherche Scientifique

Cognitive Disorders Treatment

A novel PDE9A inhibitor, closely related to the chemical compound , showed promise in the treatment of cognitive disorders. The compound elevated central cGMP levels in the brain and cerebral spinal fluid of rodents, showing procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. These findings indicate potential applications in treating cognitive impairments associated with various neurological disorders (Verhoest et al., 2012).

Novel Compound Synthesis

Research on synthesizing new compounds with this structure includes the creation of (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl) and (S)-1-(pyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-amines. These compounds were prepared via cyclization of (S)-N-Boc-alanine-derived ynone, indicating their potential utility in further pharmaceutical and chemical research (Svete et al., 2015).

Microwave-Assisted Synthesis

The chemical structure also appears in studies focusing on microwave-assisted synthesis methods. This research presents an efficient way to create pyrazolo[3,4-d]pyrimidin-4-ones, highlighting the compound's relevance in modern synthetic chemistry and its potential application in creating diverse chemical entities (Ng, Tiekink, & Dolzhenko, 2022).

Antioxidant Agents

A derivative of this compound, 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, was utilized as a key intermediate for synthesizing new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, evaluated as antioxidant agents. This indicates the compound's potential utility in developing new antioxidants (El‐Mekabaty et al., 2016).

Serotonin Receptor Antagonists

Studies on the synthesis of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as serotonin 5-HT6 receptor antagonists demonstrate the compound's relevance in the development of new drugs targeting serotonin receptors, potentially useful in treating various psychiatric disorders (Ivachtchenko et al., 2011).

Mécanisme D'action

Target of Action

The primary target of 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This results in the inhibition of tumor cell growth .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the replication of cancer cells .

Result of Action

The compound shows superior cytotoxic activities against various cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also induces apoptosis within HCT cells .

Orientations Futures

The compound and its derivatives have potential applications in the field of medicine. For instance, PF-04447943, a related compound, has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors, suggesting potential applications in cancer treatment .

Analyse Biochimique

Biochemical Properties

The compound 3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . It interacts with this enzyme, potentially altering its activity and influencing biochemical reactions .

Cellular Effects

In cellular studies, this compound has shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It influences cell function by potentially altering cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to CDK2, inhibiting its activity . This interaction can lead to changes in gene expression and cellular processes .

Propriétés

IUPAC Name |

3-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-9-5-13-11-10(6-14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQPMWZMUVEBSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=C3N=CC(=CN3N=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901173904 | |

| Record name | Pyrazolo[1,5-a]pyrimidin-6-amine, 3-(tetrahydro-2H-pyran-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1707602-40-1 | |

| Record name | Pyrazolo[1,5-a]pyrimidin-6-amine, 3-(tetrahydro-2H-pyran-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolo[1,5-a]pyrimidin-6-amine, 3-(tetrahydro-2H-pyran-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

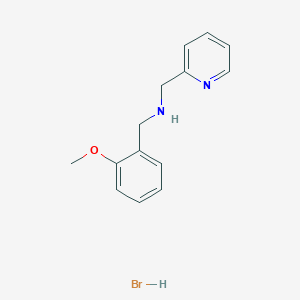

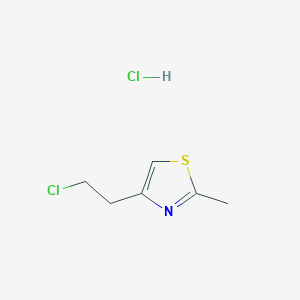

![[(3S,4S)-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride](/img/structure/B3060024.png)

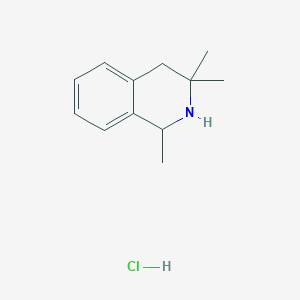

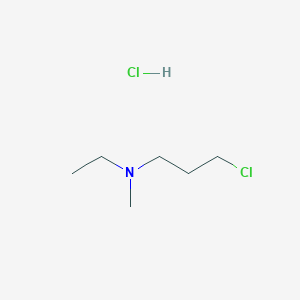

![[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B3060025.png)

![3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060030.png)

![4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060033.png)

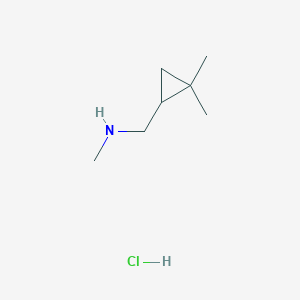

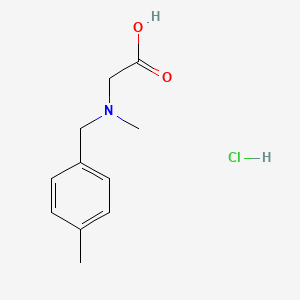

![[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3060037.png)